Ciprodex - 130244-48-3

Ciprodex

Catalog Number: EVT-3198655
CAS Number: 130244-48-3
Molecular Formula: C39H47F2N3O8
Molecular Weight: 723.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Ciprodex is classified as a combination antibiotic and corticosteroid. It contains:

  • Ciprofloxacin Hydrochloride: A broad-spectrum antibacterial agent belonging to the fluoroquinolone class.
  • Dexamethasone: A potent anti-inflammatory corticosteroid.

The compound is produced in sterile form for otic use and is available as an over-the-counter medication in various countries. The combination of these two agents allows for both the treatment of bacterial infections and the reduction of inflammation in the affected area .

Synthesis Analysis

The synthesis of ciprofloxacin hydrochloride involves several chemical reactions. A notable method includes a continuous flow synthesis process that significantly reduces reaction time. In this method:

The synthesis typically begins with simple building blocks and proceeds through a linear sequence of reactions, including acylation steps that do not require intermediate separation. This efficiency is achieved through sequential offline acidifications and filtrations to produce ciprofloxacin .

Technical Details

  1. Starting Materials: Basic building blocks such as (ethoxycarbonyl)methylidene derivatives.
  2. Reagents: Lithium fluoride, aqueous hydrazine, and various solvents like ethanol and ethyl acetate are commonly used.
  3. Conditions: Reactions are often performed under controlled temperature conditions with careful monitoring of pH levels.
Molecular Structure Analysis

Ciprofloxacin hydrochloride has the following molecular formula:

  • Empirical Formula: C17H18FN3O3HClH2OC_{17}H_{18}FN_{3}O_{3}\cdot HCl\cdot H_{2}O
  • Molecular Weight: 385.8 g/mol.
Chemical Reactions Analysis

Ciprofloxacin undergoes various chemical reactions during its synthesis and therapeutic action:

  • Acylation Reactions: Key to forming the core structure from simpler precursors.
  • Hydrogenation Reactions: Used to modify functional groups during synthesis.
  • Reactions with Biological Targets: Ciprofloxacin inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.

Parameters

  • Typical reaction temperatures range from room temperature to elevated conditions depending on the specific reaction step.
  • Reaction times vary but are optimized for efficiency in continuous flow processes.
Mechanism of Action

Ciprofloxacin exerts its antibacterial effect primarily through:

  • Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  • By binding to the enzyme-DNA complex, ciprofloxacin prevents the unwinding necessary for these processes, leading to bacterial cell death.

Dexamethasone complements this action by reducing inflammation caused by the infection, thereby facilitating healing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ciprofloxacin is a faintly yellowish crystalline substance.
  • Solubility: It is readily soluble in water; a 2.5% solution has a pH of approximately 4.

Chemical Properties

  • Stability: Ciprofloxacin should be stored at room temperature (15°C to 30°C) and protected from light to maintain its efficacy.
  • Osmolality: Approximately 300 mOsm/kg, which indicates its compatibility with biological tissues .
Applications

Ciprodex is primarily used in clinical settings for:

  • Treatment of Ear Infections: Effective against both gram-positive and gram-negative bacteria associated with acute otitis media.
  • Post-Surgical Care: Used after tympanostomy tube placements to prevent infections while managing inflammation.

Clinical trials have demonstrated significant efficacy rates in treating ear infections compared to other treatments, highlighting its importance in pediatric otolaryngology .

Introduction: Academic Research Landscape of Fluoroquinolone-Corticosteroid Combination Therapeutics

Historical Context and Therapeutic Rationale for Antibiotic-Anti-inflammatory Fixed-Dose Formulations

The evolution of otic formulations progressed from single-agent antibiotics to combination products recognizing the inseparable nature of infection and inflammation in otopathology. Prior to combinations like Ciprodex, monotherapeutic regimens often required sequential administration of antibiotics and steroids, compromising patient compliance and therapeutic efficacy. The fixed-dose combination paradigm emerged from clinical observations that uncontrolled inflammation impedes antibiotic penetration and perpetuates microbial persistence [4].

Ciprofloxacin was selected for otic formulation due to its:

  • Broad-spectrum activity: Exhibits MIC₉₀ values ≤1 µg/mL against >98% of P. aeruginosa and S. aureus isolates from otic infections [1]
  • Concentration-dependent killing: The 0.3% concentration (3,000 µg/mL) achieves local concentrations >1,000× MIC for most pathogens [4]
  • Stability in suspension: Maintains chemical integrity in aqueous media with preservatives [1] [8]

Dexamethasone (0.1%) was incorporated for its:

  • Potent glucocorticoid activity: 25-fold greater anti-inflammatory potency than hydrocortisone
  • Rapid cytokine suppression: Inhibits IL-1β, TNF-α, and other proinflammatory mediators within hours [4]
  • Low systemic absorption: Limited bioavailability from otic administration minimizes adrenal suppression [1]

Table 1: Microbiological Profile of Ciprofloxacin Against Common Otic Pathogens

PathogenMIC₉₀ (µg/mL)Ciprodex Concentration (µg/mL)Concentration:MIC Ratio
Pseudomonas aeruginosa0.53,0006,000:1
Staphylococcus aureus0.253,00012,000:1
Haemophilus influenzae0.0153,000200,000:1
Streptococcus pneumoniae1.03,0003,000:1
Moraxella catarrhalis0.033,000100,000:1

Source: [1] [4]

The pharmacological synergy was demonstrated in clinical trials where the combination significantly outperformed antibiotic monotherapy in otorrhea resolution time (p<0.01) and inflammatory marker reduction [4]. This is attributed to dexamethasone-enhanced antibiotic penetration through reduced tissue edema and improved ciprofloxacin bioavailability at the infection site [8].

Methodological Challenges in Otic Pharmaceutical Development

Developing stable, effective otic suspensions presents unique formulation challenges distinct from systemic or ocular delivery:

A. Bioavailability OptimizationThe tympanic membrane acts as a formidable barrier to middle ear delivery. Ciprodex overcomes this through:

  • Tragus pumping technique: Facilitates middle ear penetration in patients with tympanostomy tubes [1] [8]
  • Suspension rheology: Hydroxyethyl cellulose provides optimal viscosity (15–25 cP) for canal retention while allowing droplet spread [8]
  • Nonionic surfactants: Tyloxapol enhances tissue wetting and particle dispersion [1]

B. Chemical Stability PreservationMaintaining dual active integrity requires precise formulation control:

  • pH balance: Acetate buffer maintains pH 4.5–5.0 to prevent ciprofloxacin degradation while ensuring corticosteroid stability [8]
  • Chelating agents: Edetate disodium (0.05%) binds metal ions that catalyze fluoroquinolone oxidation [1] [5]
  • Iso-osmotic adjustment: Boric acid and sodium chloride achieve 290–320 mOsm/kg osmolality to prevent epithelial irritation [5]

Table 2: Key Physicochemical Parameters of Ciprodex Otic Suspension

ParameterTarget SpecificationFunctional Role
pH4.5–5.0Ciprofloxacin stability, antimicrobial preservation
Osmolality290–320 mOsm/kgTissue compatibility, minimal ciliary irritation
Viscosity15–25 cP (25°C)Canal retention without impeding dropper flow
Particle size<10 µm (90th percentile)Uniform suspension, avoidance of grittiness
Preservative system0.1% benzalkonium chlorideMulti-dose protection against contaminants

Source: [1] [5] [8]

C. Compatibility of ActivesThe hydrochloride salt of ciprofloxacin presented solubility challenges in the presence of dexamethasone. The finalized suspension formulation addressed this through:

  • Ionic strength modulation: Sodium chloride optimization prevents salt precipitation
  • Suspending agents: Hydroxyethyl cellulose prevents particle aggregation during storage [8]
  • Light protection: Amber bottles prevent photodegradation of both actives [1] [6]

Accelerated stability studies demonstrated <2% degradation after 24 months at 25°C/60% RH when protected from light, meeting ICH guidelines for combination products [8]. The formulation's robustness is evidenced by consistent efficacy profiles across clinical trials despite varying storage conditions [4].

Table 3: Compound Names in Ciprodex Formulation

Component CategoryChemical NameFunction
Active IngredientsCiprofloxacin hydrochlorideAntibacterial agent
DexamethasoneAnti-inflammatory corticosteroid
PreservativesBenzalkonium chlorideAntimicrobial preservative
Buffering AgentsAcetic acidpH adjustment
Sodium acetateBuffer component
Tonicity AgentsBoric acidOsmolarity adjustment
Sodium chlorideOsmolarity adjustment
Suspending AgentsHydroxyethyl celluloseViscosity modifier
SurfactantsTyloxapolWetting agent
StabilizersEdetate disodiumChelating agent
SolventPurified waterVehicle
pH AdjustersSodium hydroxidepH adjustment
Hydrochloric acidpH adjustment

Properties

CAS Number

130244-48-3

Product Name

Ciprodex

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C39H47F2N3O8

Molecular Weight

723.8 g/mol

InChI

InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24)/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1

InChI Key

NTRHYMXQWWPZDD-WKSAPEMMSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.